(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide
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Overview
Description
(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzylidene moiety, which is further linked to a sulfinamide group. The stereochemistry of the compound is defined by the (S,E) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide typically involves a multi-step process. One common method includes the reaction of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene with n-butyl lithium in diethyl ether at low temperatures (around -78°C). This reaction forms an intermediate, which is then treated with a sulfinamide derivative to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using techniques such as flash chromatography, which helps in isolating the compound as a colorless oil with a high yield (approximately 73%) .
Chemical Reactions Analysis
Types of Reactions
(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(S,E)-2-methyl-N-(4-(trifluoromethyl)benzylidene)propane-2-sulfinamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(S,E)-2-methyl-N-(4-(difluoromethoxy)benzylidene)propane-2-sulfinamide: Contains a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S,E)-2-methyl-N-(4-(trifluoromethoxy)benzylidene)propane-2-sulfinamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14F3NO2S |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(S)-2-methyl-N-[[4-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H14F3NO2S/c1-11(2,3)19(17)16-8-9-4-6-10(7-5-9)18-12(13,14)15/h4-8H,1-3H3/t19-/m0/s1 |
InChI Key |
PFDZZJOIVBWVRU-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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